molecular formula C14H7BrNNaO5S B7737231 sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate

Cat. No.: B7737231
M. Wt: 404.17 g/mol
InChI Key: TXMRAEGWZZVGIH-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves the bromination of 1-aminoanthraquinone-2-sulfonic acid. The reaction typically occurs in an aqueous medium with the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate involves its interaction with cellular components. In hematology, it binds to specific cellular structures, allowing for their visualization under a microscope. The bromine atom and the sulfonate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate can be compared with other anthraquinone derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications in various fields.

Properties

IUPAC Name

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMRAEGWZZVGIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrNNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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